molecular formula C12H16ClNO2 B10973172 2-(4-chlorophenyl)-N-(3-methoxypropyl)acetamide

2-(4-chlorophenyl)-N-(3-methoxypropyl)acetamide

Cat. No.: B10973172
M. Wt: 241.71 g/mol
InChI Key: HYDCSUMJRBEEJB-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(3-methoxypropyl)acetamide is an organic compound characterized by the presence of a chlorophenyl group and a methoxypropyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(3-methoxypropyl)acetamide typically involves the reaction of 4-chlorobenzoyl chloride with 3-methoxypropylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(3-methoxypropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonyl group in the acetamide can be reduced to form an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzoic acid.

    Reduction: Formation of 2-(4-chlorophenyl)-N-(3-methoxypropyl)amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-chlorophenyl)-N-(3-methoxypropyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(3-methoxypropyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenyl)-N-(3-methoxypropyl)acetamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the methoxypropyl group, in particular, may influence its solubility, reactivity, and interaction with biological targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-(3-methoxypropyl)acetamide

InChI

InChI=1S/C12H16ClNO2/c1-16-8-2-7-14-12(15)9-10-3-5-11(13)6-4-10/h3-6H,2,7-9H2,1H3,(H,14,15)

InChI Key

HYDCSUMJRBEEJB-UHFFFAOYSA-N

Canonical SMILES

COCCCNC(=O)CC1=CC=C(C=C1)Cl

Origin of Product

United States

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